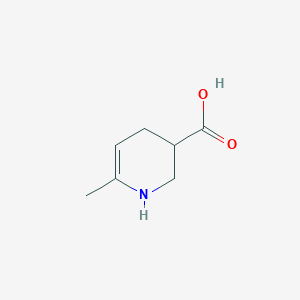

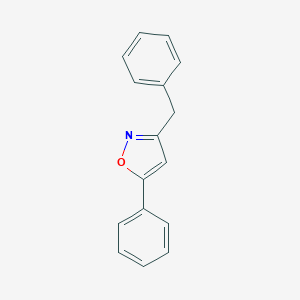

6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid, also known as MPTP, is a synthetic compound that was accidentally discovered to cause Parkinson's disease-like symptoms in humans and other animals. MPTP is widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain, which are responsible for the production of the neurotransmitter dopamine.

Wirkmechanismus

6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid is converted to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons by the dopamine transporter, where it accumulates and causes oxidative stress, mitochondrial dysfunction, and ultimately cell death. The selective vulnerability of dopaminergic neurons to 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid toxicity is due to the high expression of MAO-B and the dopamine transporter in these cells.

Biochemical and Physiological Effects:

6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid-induced damage to dopaminergic neurons leads to a decrease in dopamine levels in the brain, resulting in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid also causes non-motor symptoms, such as cognitive impairment and depression. In addition to its effects on the dopaminergic system, 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid has been shown to affect other neurotransmitter systems, including the serotonergic and noradrenergic systems.

Vorteile Und Einschränkungen Für Laborexperimente

6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid is a valuable tool for studying Parkinson's disease and related neurodegenerative disorders in animal models. Its selective toxicity to dopaminergic neurons allows researchers to investigate the underlying mechanisms of the disease and test potential treatments. However, 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid has limitations as a model of Parkinson's disease, as it does not fully mimic the disease's pathology and does not replicate the genetic and environmental factors that contribute to the disease's development in humans.

Zukünftige Richtungen

Future research on 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid should focus on improving its usefulness as a model of Parkinson's disease and developing new treatments for the disease. One direction is to combine 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid with other toxins or genetic manipulations to create a more comprehensive model of the disease. Another direction is to investigate the potential of 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid as a therapeutic agent, as it has been shown to have neuroprotective effects in some studies. Finally, research should continue to identify the environmental and genetic factors that contribute to the development of Parkinson's disease to develop more effective prevention and treatment strategies.

Synthesemethoden

6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid) with nitrous acid. The reaction yields 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid-N-oxide, which can be reduced to 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid using sodium borohydride. The final product is a white crystalline powder that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid is widely used in scientific research to create animal models of Parkinson's disease. The selective damage to dopaminergic neurons in the brain caused by 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid mimics the pathology of Parkinson's disease, allowing researchers to study the disease's underlying mechanisms and test potential treatments. 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid has also been used to investigate the role of environmental toxins in the development of Parkinson's disease.

Eigenschaften

Molekularformel |

C7H11NO2 |

|---|---|

Molekulargewicht |

141.17 g/mol |

IUPAC-Name |

6-methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H11NO2/c1-5-2-3-6(4-8-5)7(9)10/h2,6,8H,3-4H2,1H3,(H,9,10) |

InChI-Schlüssel |

DPTLXNUULKTIPG-UHFFFAOYSA-N |

SMILES |

CC1=CCC(CN1)C(=O)O |

Kanonische SMILES |

CC1=CCC(CN1)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)

![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)

![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)

![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)

![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)

![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)

![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)

![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)

![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)